molecular formula C17H22N6O2 B2954376 1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396675-31-2

1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

カタログ番号: B2954376
CAS番号: 1396675-31-2
分子量: 342.403
InChIキー: XPKCZLODSBZICK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a urea derivative featuring a 3-methoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted with a 4-methylpiperazine moiety. This scaffold is characteristic of kinase inhibitors, where the urea group often mediates hydrogen bonding with target enzymes, while the aromatic and heterocyclic components modulate selectivity and pharmacokinetics . The compound’s methoxy group enhances solubility, and the methylpiperazine moiety contributes to basicity, influencing cellular uptake and receptor interactions.

特性

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22-6-8-23(9-7-22)16-18-11-14(12-19-16)21-17(24)20-13-4-3-5-15(10-13)25-2/h3-5,10-12H,6-9H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKCZLODSBZICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C_{17}H_{22}N_{4}O_{2}
  • Molecular Weight : 318.39 g/mol

The presence of the methoxy group and the piperazine moiety contributes to its pharmacological profile, enhancing its solubility and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 = 0.46 µM
  • HCT116 (colon cancer) : IC50 = 0.39 µM
  • NCI-H460 (lung cancer) : IC50 = 0.03 µM

These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially targeting pathways involved in tumor growth and proliferation .

The precise mechanism by which 1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea exerts its anticancer effects appears to involve:

  • Inhibition of Kinases : The compound has shown promise as a selective inhibitor of PLK4 (Polo-like kinase 4), which is crucial for cell division and is often overexpressed in various cancers .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting a pro-apoptotic effect that could be beneficial in cancer therapy .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyCell LineIC50 (µM)Mechanism
Xia et al.A549 (lung cancer)49.85Induction of apoptosis
Li et al.MCF-7 (breast cancer)0.46Aurora-A kinase inhibition
Wang et al.HCT116 (colon cancer)0.39Cell cycle arrest

These studies collectively underscore the compound's potential as a lead candidate for further development in anticancer drug discovery.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic evaluations indicate that 1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea exhibits favorable drug-like properties:

  • Plasma Stability : The compound maintains stability in plasma, which is crucial for therapeutic efficacy.
  • Low Drug-drug Interaction Risk : Early assessments suggest minimal risk for interactions with other medications, making it a candidate for combination therapies .

類似化合物との比較

Structural and Functional Differences

The following table highlights key structural variations and their implications:

Compound Name Key Structural Features Pharmacological Implications Evidence ID
1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (Target) - 3-Methoxyphenyl group
- Pyrimidine with 4-methylpiperazine
- Methoxy group improves solubility
- Methylpiperazine enhances basicity and target access
1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea - Dihydroindeno-pyrazole core
- Thiazole substituent
- Bicyclic core may increase steric hindrance
- Thiazole could enhance electron-deficient interactions
1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea - 3-Fluoro-2-methylphenyl group
- 4-Phenylpiperazine
- Fluorine improves metabolic stability
- Phenylpiperazine increases lipophilicity
1-(4-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)thio)phenyl)urea - Pyrazolo[3,4-d]pyrimidine core
- Trifluoromethylthio group
- Trifluoromethylthio enhances electron-withdrawing effects
- Isopropyl group may reduce solubility

Substituent Effects on Activity

  • Methoxy vs. Fluoro/Methyl Groups: The 3-methoxyphenyl group in the target compound provides electron-donating effects, favoring hydrogen bonding with polar residues in kinase active sites.
  • Piperazine Substitutions : Replacing 4-methylpiperazine (target) with 4-phenylpiperazine () increases steric bulk and lipophilicity, likely altering off-target selectivity. The phenyl group may reduce solubility but improve blood-brain barrier penetration.
  • Core Heterocycles: Pyrimidine (target) vs. pyrazolo-pyrimidine () or dihydroindeno-pyrazole () cores influence conformational flexibility. Bicyclic systems (e.g., dihydroindeno-pyrazole) may restrict rotation, enhancing binding specificity.

Pharmacological and Computational Insights

  • Kinase Inhibition: Urea derivatives commonly target kinases (e.g., JAK2, EGFR). The target compound’s methylpiperazine may favor interactions with ATP-binding pockets, whereas the dihydroindeno-pyrazole in could inhibit cyclin-dependent kinases (CDKs) .
  • Computational Predictions : Molecular dynamics simulations suggest that substituents like trifluoromethylthio () alter binding free energy by stabilizing hydrophobic pockets, while methoxy groups (target) improve solvation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。